1-Acetyl-2-phenethylhydrazine

Descripción general

Descripción

1-Acetyl-2-phenethylhydrazine (1-APH) is a water-soluble, colorless to light yellow liquid that is widely used as a reagent in organic synthesis. 1-APH has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. 1-APH is also used in the study of biochemistry and physiological effects, as well as in laboratory experiments. In

Aplicaciones Científicas De Investigación

Application in Hematopoietic System Studies

Scientific Field

Hematology and Toxicology

Application Summary

1-Acetyl-2-phenethylhydrazine is utilized in the study of the hematopoietic system due to its ability to induce hemolytic anemia. This application is critical for understanding the body’s response to red blood cell destruction and subsequent recovery.

Methods of Application

The compound is administered to experimental animal models to induce hemolytic anemia. Dosage and administration routes are carefully controlled to ensure consistent results, typically via intravenous injection at varying concentrations based on the animal model’s size and weight.

Results Summary

The induced hemolytic anemia allows researchers to study erythropoiesis and the hematopoietic system’s response. Quantitative data include measurements of reticulocyte counts, hemoglobin levels, and recovery times, providing insights into the resilience and adaptability of the hematopoietic system .

Vascular Tumor Initiation Studies

Scientific Field

Oncology and Vascular Biology

Application Summary

This compound serves as a vascular tumor initiator in experimental models, aiding in the study of tumor angiogenesis and the development of potential therapeutic strategies.

Methods of Application

1-Acetyl-2-phenethylhydrazine is introduced into animal models to initiate vascular tumor growth. The method involves precise dosing and monitoring to observe the effects on tumor development and vascularization.

Results Summary

The outcomes include the analysis of tumor growth rates, vascular density, and the efficacy of anti-angiogenic treatments. Researchers document the size and number of tumors, as well as changes in vascular structure, using statistical models to interpret the data .

Free Radical Generation Studies

Scientific Field

Biochemistry and Molecular Biology

Application Summary

The compound’s reaction with oxyhemoglobin to form free radicals is leveraged to understand oxidative stress and its implications on cellular health.

Methods of Application

In vitro studies involve the addition of 1-Acetyl-2-phenethylhydrazine to oxyhemoglobin solutions under controlled conditions, monitoring the generation of free radicals using spectroscopic methods.

Results Summary

The results provide insights into the mechanisms of oxidative stress, with quantitative data on free radical concentrations and their effects on cellular components. This data is crucial for developing antioxidants and studying diseases associated with oxidative damage .

Hemoglobin Modification Studies

Scientific Field

Biochemistry and Hematology

Application Summary

Researchers use 1-Acetyl-2-phenethylhydrazine to modify hemoglobin molecules, studying the structural and functional changes that result from such modifications.

Methods of Application

The compound is mixed with hemoglobin under specific conditions to induce modifications. The altered hemoglobin is then analyzed using various biochemical techniques, including mass spectrometry and electrophoresis.

Results Summary

Findings include detailed characterizations of modified hemoglobin, with data on changes in oxygen affinity, stability, and overall molecular structure. These studies contribute to our understanding of hemoglobinopathies and potential treatments .

Drug Metabolism Studies

Scientific Field

Pharmacology and Toxicology

Application Summary

1-Acetyl-2-phenethylhydrazine is used to study drug metabolism pathways, particularly those involving hydrazine derivatives, to predict and mitigate potential toxicological effects.

Methods of Application

The compound is administered to liver microsome preparations or cell cultures, and the metabolites are identified and quantified using chromatographic techniques.

Results Summary

The research yields information on the metabolic fate of hydrazine compounds, including the identification of metabolites and their toxicological profiles. This knowledge is essential for drug safety assessments and the development of safer pharmaceuticals .

Chemical Synthesis of Novel Compounds

Scientific Field

Organic Chemistry and Chemical Engineering

Application Summary

1-Acetyl-2-phenethylhydrazine is a precursor in the synthesis of novel organic compounds, including pharmaceuticals and materials with unique properties.

Methods of Application

The compound is used in various chemical reactions, such as condensation or cyclization, to create new molecules. Reaction conditions, such as temperature, solvent, and catalysts, are optimized for the highest yield and purity.

Results Summary

The synthesis of new compounds expands the chemical space for potential applications in medicine and technology. .

Continuing with the analysis of “1-Acetyl-2-phenethylhydrazine” for additional scientific research applications:

Neuropharmacological Research

Scientific Field

Neuropharmacology and Neuroscience

Application Summary

1-Acetyl-2-phenethylhydrazine is investigated for its potential effects on neurotransmitter systems, particularly in the context of mood disorders and neurodegenerative diseases.

Methods of Application

The compound is administered to animal models or used in cell culture systems to study its impact on neurotransmitter synthesis, release, and reuptake. Dosages are adjusted based on preliminary toxicity studies.

Results Summary

Research findings often include changes in behavior, neurotransmitter levels, and neuroprotective effects. Quantitative data from these studies contribute to the development of new therapeutic agents for neurological conditions .

Antimicrobial Activity Studies

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The antimicrobial properties of 1-Acetyl-2-phenethylhydrazine are explored against various bacterial and fungal pathogens, with a focus on drug-resistant strains.

Methods of Application

The compound is tested in vitro against cultures of pathogens using standard assays like MIC (Minimum Inhibitory Concentration) and disk diffusion to evaluate its efficacy.

Results Summary

Results typically include MIC values, zones of inhibition, and time-kill curves, providing insights into the potential use of this compound as an antimicrobial agent .

Environmental Toxicology

Scientific Field

Environmental Science and Toxicology

Application Summary

1-Acetyl-2-phenethylhydrazine’s environmental impact and toxicity are assessed to understand its behavior in ecosystems and potential risks to wildlife.

Methods of Application

The compound is introduced into simulated environmental systems or live ecosystems in controlled amounts, and its distribution, degradation, and bioaccumulation are monitored.

Results Summary

Studies yield data on compound half-life, toxicity levels to various organisms, and potential for bioaccumulation, informing environmental safety regulations .

Agricultural Chemistry

Scientific Field

Agricultural Science and Chemistry

Application Summary

The use of 1-Acetyl-2-phenethylhydrazine in agricultural chemistry involves exploring its role as a potential growth regulator or pesticide.

Methods of Application

The compound is applied to crops or soil in field trials, with careful monitoring of application rates and environmental conditions.

Results Summary

Outcomes include crop yield measurements, pest population assessments, and analysis of soil and plant tissue for residues, aiding in the development of safer agricultural chemicals .

Material Science

Scientific Field

Material Science and Engineering

Application Summary

In material science, 1-Acetyl-2-phenethylhydrazine is used to synthesize polymers and other materials with specific electrical or mechanical properties.

Methods of Application

The compound is incorporated into polymerization reactions or used to modify material surfaces, with precise control over reaction conditions to achieve desired properties.

Results Summary

The research contributes to the creation of new materials with applications in electronics, coatings, and other industries. Properties such as conductivity, flexibility, and durability are quantified and reported .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

This compound is utilized as a reagent in analytical chemistry for the detection and quantification of various analytes due to its reactive hydrazine group.

Methods of Application

1-Acetyl-2-phenethylhydrazine is used in spectrophotometric or chromatographic methods, reacting with target analytes to form detectable complexes.

Results Summary

The applications result in the development of sensitive and selective analytical methods, with performance metrics such as detection limits and linear response ranges being key outcomes .

Propiedades

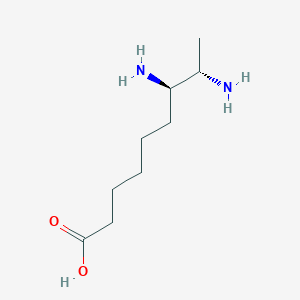

IUPAC Name |

N'-(2-phenylethyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBNIFLGBKGGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989069 | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2-phenethylhydrazine | |

CAS RN |

69352-50-7 | |

| Record name | N-Acetylphenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

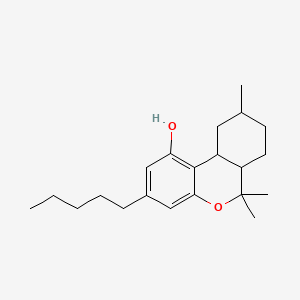

![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)

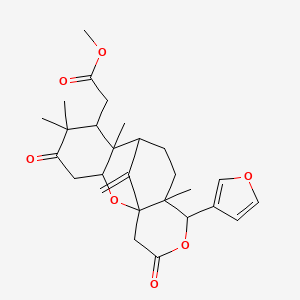

![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)

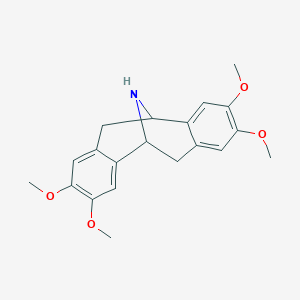

![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)